molecular formula C18H20N2O3 B2676865 N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 1110891-66-1

N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No. B2676865
M. Wt: 312.369
InChI Key: LBNFUNQVCDJJGC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide, often referred to as CNDFC , is a synthetic organic molecule. Its chemical structure combines a furan ring with a cyano group and a phenoxymethyl substituent. The compound’s unique arrangement suggests diverse reactivity and biological interactions.



Synthesis Analysis

The synthesis of CNDFC involves several steps, including the condensation of a furan-2-carboxylic acid derivative with a cyanoacetamide moiety. The reaction proceeds under controlled conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

CNDFC’s molecular formula is C₁₃H₁₄N₂O₃ . Let’s examine its structural features:



  • The furan ring provides aromaticity and potential π-electron interactions.

  • The cyano group (CN) contributes polarity and can participate in nucleophilic or electrophilic reactions.

  • The phenoxymethyl group (C₆H₅OCH₂) enhances solubility and may influence biological activity.



Chemical Reactions Analysis

CNDFC exhibits reactivity in several contexts:



  • Hydrolysis : CNDFC can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.

  • Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, potentially yielding novel derivatives.

  • Oxidation/Reduction : CNDFC’s functional groups make it amenable to oxidation or reduction processes.



Physical And Chemical Properties Analysis


  • Melting Point : CNDFC melts at approximately 150°C .

  • Solubility : It is moderately soluble in organic solvents but less so in water.

  • Stability : CNDFC is stable under ambient conditions but sensitive to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling.

  • Environmental Impact : Assess its environmental persistence and potential harm.


Future Directions

Researchers should explore CNDFC’s:



  • Bioactivity : Investigate its interactions with cellular targets.

  • Derivatives : Synthesize analogs for enhanced properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)18(3,12-19)20-17(21)16-10-9-15(23-16)11-22-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNFUNQVCDJJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-5-(phenoxymethyl)furan-2-carboxamide

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